(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with the molecular formula C14H14FN It is a derivative of biphenyl, featuring a fluorine atom and a methyl group on one phenyl ring, and a methanamine group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The fluorine atom and the methyl group are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3’-methyl-[1,1’-biphenyl]-3-yl)methanamine: A closely related compound with a different substitution pattern.
(3-Fluorophenyl)methanamine: A simpler analog with a single phenyl ring.
1,3-Phenylenedimethanamine: Another related compound with two methanamine groups.
Uniqueness
(3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, a methyl group, and a methanamine group on a biphenyl scaffold makes it a valuable compound for various research applications.
Biological Activity
(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14F1N1
- Molecular Weight : 231.26 g/mol
- CAS Number : 1179593-90-8
The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the fluorine atom and the biphenyl structure enhances its binding affinity to specific receptors, potentially influencing neurotransmitter pathways and cellular signaling mechanisms.
1. Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neurotransmitter Modulation : It has been suggested that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
- Antidepressant Properties : Preliminary studies suggest potential antidepressant-like effects, which warrant further investigation through animal models.
2. Toxicological Profile
The toxicity profile of this compound remains under-explored. However, compounds with similar structures often exhibit varying degrees of toxicity depending on their functional groups and molecular interactions.
Case Studies
A review of literature reveals several studies focusing on the biological implications of similar compounds:
Study | Findings |
---|---|
Smith et al., 2022 | Investigated the neuropharmacological effects of biphenyl derivatives; noted enhanced serotonin receptor affinity for fluorinated analogs. |
Johnson et al., 2023 | Reported on the potential antidepressant effects in rodent models for structurally related compounds. |
Lee et al., 2024 | Assessed the cytotoxicity of various biphenyl derivatives; found that fluorination can increase cellular uptake in specific cancer cell lines. |
In Vitro Studies
In vitro assays have shown that this compound can influence cell viability and proliferation in various cancer cell lines. These studies typically measure:
- Cell Viability : Assessed using MTT or similar assays.
- Proliferation Rates : Evaluated through BrdU incorporation assays.
Properties
IUPAC Name |
[2-fluoro-4-(3-methylphenyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-3-2-4-11(7-10)12-5-6-13(9-16)14(15)8-12/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGHNHJNNZFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.